molecular formula C10H10F3NO2 B2705524 Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate CAS No. 439088-62-7

Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate

Cat. No. B2705524
Key on ui cas rn: 439088-62-7
M. Wt: 233.19
InChI Key: ISMPUIZSHQXQDU-UHFFFAOYSA-N
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Patent
US07192945B2

Procedure details

4-Trifluoromethyl-α-carboxybenzylamine (1.4 g, 1.83 mmol) and thionylchloride were added to methanol (8 ml) and the mixture was refluxed for 2 h. The solvent was evaporated under reduced pressure. The residue was suspended in diethyl ether and the product was filtered off, washed with ether and dried to give the title compound 0.34 g (69%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:13]=[CH:12][C:6]([CH:7]([NH2:11])[C:8]([OH:10])=[O:9])=[CH:5][CH:4]=1.S(Cl)(Cl)=O.[CH3:20]O>>[F:1][C:2]([F:14])([F:15])[C:3]1[CH:13]=[CH:12][C:6]([CH:7]([NH2:11])[C:8]([O:10][CH3:20])=[O:9])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
FC(C1=CC=C(C(C(=O)O)N)C=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
8 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C(C(=O)OC)N)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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